molecular formula C15H22N2O2 B5379139 (3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5379139
M. Wt: 262.35 g/mol
InChI Key: CSJODOLFACJFGN-UHFFFAOYSA-N
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Description

(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance. This compound is characterized by the presence of an ethoxyphenyl group and a methyl-diazepane moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone can be achieved through various synthetic routes. One common method involves the reductive amination of the corresponding aminoketone using imine reductase-catalyzed intramolecular asymmetric reductive amination . This method provides high enantioselectivity and efficiency, making it suitable for the production of chiral diazepanes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, has been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-ethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-14-7-4-6-13(12-14)15(18)17-9-5-8-16(2)10-11-17/h4,6-7,12H,3,5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJODOLFACJFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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